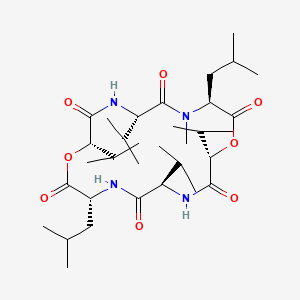

Sporidesmolide I

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2900-38-1 |

|---|---|

Molecular Formula |

C33H58N4O8 |

Molecular Weight |

638.8 g/mol |

IUPAC Name |

(3R,6R,9S,12S,15S,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26-,27-/m0/s1 |

InChI Key |

VDFMWZBFYMHHDB-HPVGXKMSSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)O[C@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |

Canonical SMILES |

CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |

Appearance |

Off white to tan white solid |

Origin of Product |

United States |

Foundational & Exploratory

The Fungal Origin and Biosynthesis of Sporidesmolide I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide I, a cyclic depsipeptide with noteworthy biological activities, originates from the secondary metabolism of the saprophytic fungus Pithomyces chartarum. This technical guide provides a comprehensive overview of the origin, biosynthesis, and experimental protocols related to this compound. Quantitative data on its production are summarized, and detailed methodologies for its isolation and characterization are presented. Furthermore, a putative biosynthetic pathway, mediated by a non-ribosomal peptide synthetase (NRPS), is proposed and visualized. This document serves as a core resource for researchers engaged in the study and potential application of this fascinating fungal metabolite.

Introduction

This compound is a member of the sporidesmolide family of cyclic depsipeptides, which are produced by the fungus Pithomyces chartarum (also known in some literature as Sporidesmium bakeri or Pseudopithomyces chartarum)[1]. This fungus is commonly found in pastures and on decaying plant matter, particularly in regions with temperate climates like New Zealand[1]. P. chartarum is also known for producing the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants[1]. Sporidesmolides, including this compound, are of interest to the scientific community due to their unique chemical structures and potential biological activities.

Producing Organism: Pithomyces chartarum

Pithomyces chartarum is a dematiaceous hyphomycete characterized by its dark-colored colonies. The fungus exhibits optimal growth and sporulation under specific environmental conditions, which directly influence the production of its secondary metabolites, including this compound.

Culture Conditions for this compound Production

The production of sporidesmolides is closely linked to the growth and sporulation of P. chartarum. While specific yield optimization data for this compound is limited in publicly available literature, general conditions for the cultivation of the fungus and production of related metabolites have been reported. High yields of sporidesmolides are generally associated with high utilization of medium constituents[2].

Table 1: Reported Culture Parameters for Pithomyces chartarum

| Parameter | Recommended Conditions | Notes |

| Temperature | 20-25 °C | Optimal for sporidesmin production, a related metabolite[3]. |

| Medium | Enriched potato carrot medium | Associated with high yields of sporidesmolides[2]. |

| Culture Type | Solid or liquid culture | Both have been used for metabolite production. |

| Aeration | Generally required for fungal growth | Specific requirements for this compound are not detailed. |

| pH | Not explicitly detailed for this compound | Fungal cultures typically prefer slightly acidic to neutral pH. |

Biosynthesis of this compound

This compound is a cyclic hexadepsipeptide, a class of natural products commonly synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs)[1][4]. These enzymatic assembly lines select, activate, and condense specific amino and hydroxy acids to form the final peptide product.

Putative Non-Ribosomal Peptide Synthetase (NRPS) Pathway

While the specific gene cluster responsible for this compound biosynthesis has not been explicitly characterized, a putative pathway can be inferred based on the known structure of the molecule and the general mechanism of NRPSs. The structure of this compound consists of repeating units of L-valine, L-leucine, and 2-hydroxy-isovaleric acid.

The biosynthesis is proposed to proceed through the sequential action of an NRPS enzyme containing distinct modules. Each module is responsible for the incorporation of one specific building block. The key domains within each NRPS module include:

-

Adenylation (A) domain: Selects and activates the specific substrate (amino acid or hydroxy acid) as an adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated substrate via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the substrates held by adjacent T domains.

-

Thioesterase (TE) domain: Catalyzes the release of the final polypeptide chain, often through cyclization.

Caption: Putative biosynthetic pathway of this compound via a modular NRPS.

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound from P. chartarum cultures, based on established protocols for sporidesmolides.

Fungal Cultivation

P. chartarum can be cultivated on solid media, such as rye-grain, to encourage sporulation and metabolite production.

Protocol 4.1.1: Cultivation on Rye-Grain Medium

-

Medium Preparation: Soak rye grains in water overnight. Drain excess water and autoclave the grains in culture flasks.

-

Inoculation: Inoculate the sterilized rye grains with a spore suspension or mycelial plugs of a toxigenic strain of P. chartarum.

-

Incubation: Incubate the cultures at 22-24°C for 3-4 weeks in the dark to allow for fungal growth and sporulation.

-

Harvesting: After incubation, dry the cultures at 40°C. The dried culture material, containing spores and mycelia, is then ready for extraction.

Extraction and Isolation of this compound

The isolation of this compound involves solvent extraction followed by chromatographic purification.

Protocol 4.2.1: Solvent Extraction

-

Initial Extraction: Extract the dried and milled fungal culture material with a non-polar solvent such as chloroform or diethyl ether at room temperature with stirring.

-

Filtration: Filter the mixture to separate the solvent extract from the fungal biomass.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract containing a mixture of sporidesmolides and other lipids.

Protocol 4.2.2: Chromatographic Purification

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as hexane and ethyl acetate, to separate the different sporidesmolides.

-

Reversed-Phase HPLC: For further purification, utilize reversed-phase high-performance liquid chromatography (HPLC). A C18 column with a mobile phase of acetonitrile and water is typically effective for separating the individual sporidesmolides.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure this compound.

Characterization of this compound

The structure and purity of the isolated this compound can be confirmed using various spectroscopic and spectrometric techniques.

Protocol 4.3.1: Spectroscopic and Spectrometric Analysis

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

-

Hydrolysis and Amino Acid Analysis: To confirm the constituent amino and hydroxy acids, hydrolyze the depsipeptide under acidic conditions. Analyze the resulting components by chromatography (e.g., GC-MS or amino acid analyzer) and compare them with authentic standards.

Caption: General experimental workflow for this compound production and analysis.

Quantitative Data

Quantitative data on the production of this compound is scarce in the literature. However, studies on the production of total sporidesmolides provide some insights.

Table 2: Production of Total Sporidesmolides from Pithomyces chartarum

| Culture Condition | Yield of Total Sporidesmolides | Reference |

| Enriched potato carrot medium | Good correlation with fungal growth | Done et al. (1961)[2] |

| Rye-grain culture | Sufficient for isolation and characterization | Implied from various isolation studies |

Note: Specific yields in mg/L or g/kg are not consistently reported.

Conclusion

This compound is a fascinating secondary metabolite produced by the fungus Pithomyces chartarum. Its biosynthesis is likely orchestrated by a complex non-ribosomal peptide synthetase. The protocols outlined in this guide provide a framework for the cultivation of the producing organism and the subsequent isolation and characterization of this compound. Further research is warranted to fully elucidate the biosynthetic pathway, optimize production yields, and explore the full therapeutic potential of this and other related sporidesmolides. The information presented here serves as a valuable technical resource for scientists and researchers in the fields of natural product chemistry, mycology, and drug development.

References

- 1. Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Sporidesmolide I: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide I, a cyclic hexadepsipeptide isolated from the fungus Pithomyces chartarum, represents a class of mycotoxins with a unique chemical architecture. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It consolidates available spectroscopic data, outlines experimental methodologies for its study, and presents visual representations of its structure and analytical workflows. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycotoxicology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a neutral cyclodepsipeptide with the molecular formula C₃₃H₅₈N₄O₈ and a molecular weight of 638.84 g/mol [1]. The structure is a cyclic ester-amide hybrid, composed of six alternating α-amino and α-hydroxy acid residues.

The constituent monomers of this compound have been identified through acid and alkaline hydrolysis studies. Acid hydrolysis yields a mixture of amino acids and hydroxy acids, which have been determined to be L-valine, D-leucine, L-N-methylleucine, and L-α-hydroxyisovaleric acid[2][3]. The cyclic structure consists of two molecules of L-α-hydroxyisovaleric acid and one molecule each of L-valine, D-leucine, L-N-methylleucine, and another D-amino acid, which has been identified as D-valine. The sequence of these residues is cyclo(-L-Val-D-Leu-L-Hiv-L-N-MeLeu-D-Val-L-Hiv-).

The stereochemistry of the constituent amino acids is crucial to the overall three-dimensional structure and potential biological activity of this compound. The presence of both D and L amino acids is a common feature of non-ribosomally synthesized peptides.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by chemical degradation studies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₃H₅₈N₄O₈ | |

| Molecular Weight | 638.84 g/mol | |

| Melting Point | 261-263 °C | |

| Optical Rotation | [α]D¹⁷ -217° (c=1.5 in CHCl₃) |

NMR Spectroscopy

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound Residues

| Residue | Proton | Expected Chemical Shift (ppm) |

| L-Valine | α-H | 3.5 - 4.5 |

| β-H | 1.8 - 2.2 | |

| γ-CH₃ | 0.8 - 1.1 | |

| D-Leucine | α-H | 3.5 - 4.5 |

| β-CH₂ | 1.4 - 1.8 | |

| γ-H | 1.5 - 1.9 | |

| δ-CH₃ | 0.8 - 1.0 | |

| L-Hiv | α-H | 4.5 - 5.5 |

| β-H | 1.9 - 2.3 | |

| γ-CH₃ | 0.8 - 1.1 | |

| L-N-MeLeu | α-H | 4.0 - 5.0 |

| N-CH₃ | 2.8 - 3.2 | |

| β-CH₂ | 1.4 - 1.8 | |

| γ-H | 1.5 - 1.9 | |

| δ-CH₃ | 0.8 - 1.0 | |

| D-Valine | α-H | 3.5 - 4.5 |

| β-H | 1.8 - 2.2 | |

| γ-CH₃ | 0.8 - 1.1 |

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound Residues

| Residue | Carbon | Expected Chemical Shift (ppm) |

| All Residues | Carbonyl (C=O) | 168 - 175 |

| L-Valine | α-C | 55 - 65 |

| β-C | 28 - 32 | |

| γ-C | 18 - 22 | |

| D-Leucine | α-C | 50 - 60 |

| β-C | 38 - 42 | |

| γ-C | 23 - 27 | |

| δ-C | 20 - 24 | |

| L-Hiv | α-C | 70 - 80 |

| β-C | 30 - 35 | |

| γ-C | 15 - 20 | |

| L-N-MeLeu | α-C | 60 - 70 |

| N-CH₃ | 30 - 35 | |

| β-C | 38 - 42 | |

| γ-C | 23 - 27 | |

| δ-C | 20 - 24 | |

| D-Valine | α-C | 55 - 65 |

| β-C | 28 - 32 | |

| γ-C | 18 - 22 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information for sequencing the depsipeptide ring. The fragmentation of cyclic peptides is complex, but typically involves cleavage at the amide and ester bonds, leading to a series of linear fragment ions.

A plausible ESI-MS/MS fragmentation pattern would involve the initial protonation of the molecule, followed by ring-opening and subsequent fragmentation to produce b- and y-type ions, or their ester analogues.

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and structural elucidation of this compound.

Isolation and Purification from Pithomyces chartarum

-

Culturing: Pithomyces chartarum is cultured on a suitable medium, such as an enriched potato-carrot medium, to promote the production of secondary metabolites[4].

-

Extraction: The fungal mycelium and culture medium are extracted with an organic solvent, typically chloroform or ethyl acetate, to isolate the lipophilic compounds, including this compound.

-

Preliminary Purification: The crude extract is subjected to preliminary purification steps, such as solvent partitioning and column chromatography on silica gel, to separate compounds based on polarity.

-

Fine Purification: Further purification is achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often employing reversed-phase columns.

References

Sporidesmium bakeri: A Comprehensive Technical Guide to Sporidesmolide I

For Researchers, Scientists, and Drug Development Professionals

Introduction: The fungus Sporidesmium bakeri, now taxonomically classified as Pseudopithomyces chartarum, stands as a significant natural source of the cyclic depsipeptide Sporidesmolide I. This technical guide provides an in-depth overview of the cultivation of the fungus, and the isolation, characterization, and known bioactivities of this compound, tailored for researchers, scientists, and professionals in the field of drug development. Depsipeptides from fungal sources are a subject of growing interest due to their diverse biological activities, including antimicrobial, antiviral, and cytotoxic properties.[1][2][3]

Fungal Cultivation and Production of this compound

The production of this compound is intrinsically linked to the growth and sporulation of Pseudopithomyces chartarum. While historical studies laid the groundwork for cultivating this fungus, modern methods can be optimized for enhanced yield.

Culture Conditions

Successful cultivation of Pseudopithomyces chartarum for this compound production relies on the careful control of several environmental factors. Generally, high yields of sporidesmolides are associated with high utilization of medium constituents and are correlated with fungal growth.[4]

Media Composition: A variety of media have been used for the cultivation of P. chartarum. An enriched potato-carrot medium has been historically effective.[4] Other media, such as potato glucose agar, are also suitable for supporting growth and sporulation. The fungus has simple nutritional requirements and can utilize a range of carbon sources, including pectin, hemicellulose, and simple carbohydrates.[5] Nitrogen can be supplied in the form of ammonium, nitrate, or organic compounds.

Temperature and pH: The optimal temperature for the growth of P. chartarum is around 24°C, while spore production is favored at approximately 28°C. The fungus is adaptable to a wide pH range.

Light: Exposure to ultraviolet light has been shown to increase both sporulation and the production of related metabolites like sporidesmin in many strains of P. chartarum.[5][6]

Aeration: While submerged cultures can support good mycelial growth, they tend to suppress sporulation and, consequently, the production of sporidesmolides.[6] Static surface cultures that allow for ample aeration and sporulation are generally preferred for maximizing the yield of these compounds.

Quantitative Data on Sporidesmolide Production

While precise, tabulated quantitative data on this compound yield under varying modern culture conditions is not extensively available in recent literature, historical studies indicate a strong positive correlation between the extent of sporulation and the quantity of sporidesmolides produced. One study noted that in 37 strains of P. chartarum, the most heavily sporing cultures produced the most sporidesmin, a related metabolite, and that manipulating culture conditions to stimulate sporulation also increased toxin production.[6] Further research employing modern analytical techniques is needed to establish a detailed quantitative relationship between specific culture parameters and this compound yield.

Experimental Protocols

The following sections outline the key experimental methodologies for the isolation and characterization of this compound from Pseudopithomyces chartarum.

Extraction of this compound

A general workflow for the extraction of this compound from fungal cultures is depicted below. This process typically involves the separation of the fungal biomass from the culture medium, followed by solvent extraction.

Caption: General workflow for the extraction of this compound.

Detailed Protocol:

-

Harvesting: The fungal mycelium is harvested from the surface of the solid or liquid culture medium.

-

Drying: The collected mycelial mass is typically dried to facilitate efficient solvent extraction.

-

Solvent Extraction: The dried mycelium is then subjected to extraction with an appropriate organic solvent. Chloroform and ethyl acetate are commonly used for this purpose. The extraction process is repeated multiple times to ensure complete recovery of the compound.

-

Concentration: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract containing this compound and other lipophilic metabolites.

Purification of this compound

The crude extract requires further purification to isolate this compound. High-Performance Liquid Chromatography (HPLC) is the modern method of choice for this purpose.

Caption: Purification workflow for this compound.

Detailed Protocol:

-

Preliminary Purification (Optional): The crude extract may be subjected to preliminary purification using silica gel column chromatography to remove highly polar and non-polar impurities.

-

HPLC Purification: The partially purified fractions are then subjected to preparative reverse-phase HPLC (RP-HPLC).

-

Column: A C18 column is typically used for the separation of depsipeptides.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: The eluent is monitored using a UV detector, typically in the range of 210-220 nm, where the peptide bonds absorb.

-

-

Fraction Collection and Analysis: Fractions corresponding to the peak of this compound are collected, and their purity is assessed using analytical HPLC.

-

Lyophilization: The pure fractions are then lyophilized to obtain this compound as a solid powder.

Structural Characterization

The definitive identification of this compound is achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule, including the number of different types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. A study on the related Sporidesmolide V provided detailed ¹³C NMR data, which can be used as a reference for the analysis of this compound.[7]

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular weight and elemental composition of this compound.[7]

-

Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that can be used to sequence the amino and hydroxy acid residues within the cyclic structure.

Table 1: Key Analytical Data for Sporidesmolides

| Analytical Technique | Observation for Sporidesmolides | Reference |

| ¹³C NMR | Characteristic chemical shifts for carbonyl, alpha-carbon, and side-chain carbons of the constituent amino and hydroxy acids. | [7] |

| HRMS | Provides the exact mass, allowing for the determination of the molecular formula. | [7] |

| Amino Acid Analysis | Hydrolysis of the depsipeptide followed by analysis reveals the constituent amino and hydroxy acids. | [7] |

Biosynthesis of this compound

The biosynthesis of depsipeptides like this compound is a complex enzymatic process. While the specific biosynthetic gene cluster for this compound has not been fully elucidated, it is understood that these molecules are synthesized by non-ribosomal peptide synthetases (NRPSs).[1] These large, multi-domain enzymes act as an assembly line, sequentially adding and modifying the constituent amino and hydroxy acids.

Recent genomic studies on Pseudopithomyces chartarum have identified a putative biosynthetic gene cluster for sporidesmin, a related epidithiodioxopiperazine toxin. This discovery provides a valuable starting point for identifying the NRPS and other enzymes responsible for this compound biosynthesis through comparative genomics and gene knockout studies.

Caption: Conceptual overview of this compound biosynthesis.

Bioactivity of this compound

Fungal depsipeptides are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.[1][2]

Antimicrobial Activity

Many fungal depsipeptides have demonstrated potent antimicrobial properties.[2][3] While specific data for this compound is limited in recent literature, the general class of depsipeptides has shown activity against various bacteria and fungi. Further screening of pure this compound against a panel of pathogenic microbes is warranted to determine its antimicrobial spectrum and potency.

Cytotoxic Activity

Cyclic depsipeptides are frequently reported to possess cytotoxic activity against various cancer cell lines.[1][8] This makes them interesting leads for the development of new anticancer agents. The evaluation of this compound's cytotoxicity against a range of human cancer cell lines would be a crucial step in assessing its potential in oncology.

Table 2: Potential Bioactivities of this compound for Further Investigation

| Bioactivity | Rationale |

| Antimicrobial | Many fungal depsipeptides exhibit antibacterial and antifungal properties.[2][3] |

| Antiviral | Some depsipeptides have shown promise as antiviral agents.[1] |

| Cytotoxic | The cyclic peptide structure is a common feature in cytotoxic natural products.[8] |

| Enzyme Inhibition | Depsipeptides can act as inhibitors of various enzymes.[1] |

Conclusion

Sporidesmium bakeri (Pseudopithomyces chartarum) remains a valuable natural source for the production of this compound. This technical guide has provided a comprehensive overview of the cultivation of the fungus, detailed experimental protocols for the isolation and characterization of this compound, and an outline of its potential bioactivities. While our understanding of this molecule has advanced significantly since its discovery, further research is needed to fully elucidate its biosynthetic pathway, optimize its production, and comprehensively screen its pharmacological properties. The information presented here serves as a foundation for researchers and drug development professionals to explore the potential of this compound as a lead compound for new therapeutic agents.

References

- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Lipodepsipeptides Produced by Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]

- 5. studiesinmycology.org [studiesinmycology.org]

- 6. Sporidesmin production by Pithomyces chartarum isolates from Australia, Brazil, New Zealand and Uruguay | CoLab [colab.ws]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

Sporidesmolide I: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide I is a cyclodepsipeptide, a class of secondary metabolites produced by various fungi, including Pithomyces chartarum[1]. These cyclic peptides are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific quantitative data for this compound is limited in the currently available literature, this guide aims to provide a framework for its study by presenting data from similar cyclodepsipeptides and detailing relevant experimental protocols.

Cytotoxic Activity

Cyclodepsipeptides have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Reference |

| Enniatin B | A549 (Human lung adenocarcinoma) | 13.69 | [2] |

| Enniatin H | A549 (Human lung adenocarcinoma) | 6.52 | [2] |

| Avenamide A | A549 (Human lung adenocarcinoma) | >50 | [2] |

| Avenamide B | NCI-H1944 (Human lung adenocarcinoma) | 45.20 | [2] |

| Fusaristatin A | A549 (Human lung adenocarcinoma) | >50 | [2] |

| Beauvenniatin F | K-562 (Adriamycin-resistant myelogenous leukemia) | 2.78 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)[2][4]

-

This compound (or other test compound) stock solution in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[2]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[4]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[2][5]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

MTT Assay Workflow

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Secondary metabolites from fungi are a rich source of compounds with anti-inflammatory properties. The anti-inflammatory activity of this compound and related compounds is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-inflammatory Data

Specific quantitative data for the anti-inflammatory activity of this compound is not currently available in the searched literature. The table below presents data for other fungal metabolites to illustrate the potential potency.

| Compound | Cell Line | Parameter | IC50 (µM) | Reference |

| Asperflavin | RAW 264.7 | NO Production | Not specified | [6] |

| Fusarin K | RAW 264.7 | NO Production | 21.9 | [7] |

| Variotin B | RAW 264.7 | NO Production | 20.0 | [7] |

| Nectriapyrone | RAW 264.7 | NO Production | 35.4 | [8] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[9]

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).[9]

-

Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate at room temperature for 10-15 minutes.[9]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of inhibition of NO production can then be determined for each concentration of this compound.

Nitric Oxide Production Assay Workflow

Antifungal Activity

Given that this compound is a fungal metabolite, its potential to inhibit the growth of other fungi is a key area of investigation. Antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antifungal Data

Specific MIC values for this compound against pathogenic fungi were not found in the reviewed literature. The following table provides MIC values for other antifungal compounds against common fungal pathogens for reference.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Amphotericin B | Candida albicans | 0.5 - 1 | [10] |

| Fluconazole | Candida albicans | 0.25 | [10] |

| Itraconazole | Candida albicans | 0.063 | [10] |

| Aminocandin | Aspergillus fumigatus | 0.12 - 0.5 | [11] |

| Micafungin | Candida albicans | Varies | [12] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13]

Materials:

-

Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

-

Standardized fungal inoculum

-

RPMI-1640 medium buffered with MOPS[14]

-

This compound stock solution

-

96-well microtiter plates[13]

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to CLSI guidelines.[14]

-

Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.[13]

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).[13]

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[15]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density with a microplate reader.[5]

Antiviral Activity

The antiviral potential of fungal metabolites is an emerging area of research. While specific data on the antiviral activity of this compound is scarce, the general approach to screening for such activity is outlined below.

Quantitative Antiviral Data

No specific EC50 values for the antiviral activity of this compound were identified in the searched literature.

Experimental Protocol: General Antiviral Assay (e.g., Plaque Reduction Assay)

This assay is commonly used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Cell culture medium

-

This compound stock solution

-

Overlay medium (containing, for example, carboxymethyl cellulose or agar)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

-

Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing different concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix and stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each concentration of the compound compared to the virus control (no compound). The EC50 is then determined from the dose-response curve.

Signaling Pathway Modulation

The biological activities of many natural products are mediated through their interaction with specific cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation, cell proliferation, and apoptosis, making them likely targets for bioactive compounds. While direct evidence of this compound modulating these pathways is not available in the reviewed literature, understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

References

- 1. Pithomyces chartarum - Wikipedia [en.wikipedia.org]

- 2. Cytotoxic and Antibacterial Cyclodepsipeptides from an Endophytic Fungus Fusarium avenaceum W8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials [mdpi.com]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Sporidesmolide I: A Technical Whitepaper on its Postulated Molecular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide I, a cyclodepsipeptide produced by the fungus Pithomyces chartarum, has demonstrated cytotoxic activities, yet its precise molecular mechanism of action remains to be fully elucidated. This technical guide synthesizes the available structural information and draws parallels with functionally related molecules to propose a putative mechanism centered on its activity as a cation ionophore. It is hypothesized that this compound disrupts cellular homeostasis by selectively transporting cations across biological membranes, leading to the dissipation of critical ion gradients, mitochondrial dysfunction, and the subsequent induction of apoptosis. This document provides a detailed overview of this proposed mechanism, outlines key experimental protocols to validate this hypothesis, and presents quantitative data from analogous compounds to offer a framework for future research and drug development efforts.

Introduction

Fungal secondary metabolites represent a rich source of bioactive compounds with diverse pharmacological applications. This compound, a cyclodepsipeptide first isolated from Pithomyces chartarum, belongs to a class of compounds known for their complex structures and potent biological activities[1]. While its cytotoxic effects have been noted, the specific molecular interactions that underpin this bioactivity are not well-defined in the current scientific literature. This whitepaper aims to bridge this knowledge gap by proposing a detailed molecular mechanism of action for this compound.

Based on its structural characteristics as a cyclodepsipeptide, a class of molecules that includes the well-characterized potassium ionophore valinomycin, it is postulated that this compound functions as a cation ionophore. Ionophores are lipid-soluble molecules that bind and transport ions across cellular membranes, disrupting the electrochemical gradients essential for numerous cellular processes[2]. This guide will explore the theoretical framework for this compound's ionophoric activity, its potential downstream cellular consequences, and the experimental approaches required to validate this proposed mechanism.

Proposed Mechanism of Action: Cation Ionophore Activity

The central hypothesis for the mechanism of action of this compound is its function as a cation-selective ionophore. This proposed mechanism is analogous to that of other cyclic depsipeptides, such as valinomycin, which are known to exhibit potent antimicrobial and cytotoxic effects by disrupting ion homeostasis[3][4].

Structural Basis for Ionophore Activity

This compound is a cyclic depsipeptide, meaning its structure consists of amino acids and hydroxy acids linked by both amide and ester bonds[1][5]. This cyclic structure is crucial for its proposed function. The molecule can adopt a conformation where a central polar cavity is formed, lined with the carbonyl oxygen atoms of the ester and amide linkages. This hydrophilic core is capable of coordinating with specific cations, while the exterior of the molecule is lipophilic, composed of the hydrophobic side chains of the amino and hydroxy acids[6][7]. This arrangement allows the this compound-cation complex to be soluble within the lipid bilayer of cellular membranes, facilitating the transport of the bound ion across the membrane.

Disruption of Cellular Ion Gradients

The primary consequence of this compound's ionophoric activity would be the dissipation of essential cation gradients across cellular membranes, particularly the plasma membrane and the inner mitochondrial membrane. By transporting cations down their electrochemical gradient, this compound would disrupt the membrane potential, a critical component of cellular energy production and signaling[8].

The following diagram illustrates the proposed ionophoretic action of this compound at a cellular membrane.

Induction of Mitochondrial Dysfunction and Apoptosis

A critical target for ionophoric compounds is the mitochondrion. The inner mitochondrial membrane maintains a significant electrochemical gradient (ΔΨm), which is the driving force for ATP synthesis. The dissipation of this gradient by this compound would uncouple oxidative phosphorylation, leading to a decrease in cellular ATP levels and an increase in the production of reactive oxygen species (ROS). This mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis.

The proposed signaling cascade leading to apoptosis is depicted below.

Quantitative Data from Analogous Ionophores

Direct quantitative data for this compound's ionophoric activity and cytotoxicity is limited. However, data from the well-studied cyclodepsipeptide ionophore, valinomycin, can provide a comparative framework.

| Compound | Target Ion | IC50 (Various Cancer Cell Lines) | Reference |

| Valinomycin | K+ | 0.19 - 1.9 ng/mL | [3] |

Note: This table serves as a reference point for the expected potency of a cyclodepsipeptide ionophore. Experimental determination of this compound's IC50 values and ion selectivity is crucial.

Key Experimental Protocols for Mechanism Validation

To validate the proposed ionophore-based mechanism of action for this compound, a series of targeted experiments are required.

Ion Transport Assays

Objective: To directly measure the ability of this compound to transport cations across a lipid bilayer.

Methodology: Ion-Selective Electrode (ISE) Measurement in a Two-Chamber System

-

A two-chamber system is separated by a planar lipid bilayer membrane of defined composition (e.g., phosphatidylcholine).

-

Each chamber is filled with a buffer solution containing a specific salt (e.g., KCl).

-

An ion-selective electrode (e.g., a potassium-selective electrode) and a reference electrode are placed in one chamber to monitor the ion concentration.

-

This compound, dissolved in a suitable solvent (e.g., ethanol), is added to one chamber.

-

The change in ion concentration in the monitoring chamber over time is recorded. An increase in ion concentration indicates that this compound is facilitating the transport of that ion across the membrane.

-

The experiment is repeated with different salts (e.g., NaCl, CaCl2) to determine ion selectivity.

Mitochondrial Membrane Potential Assay

Objective: To assess the effect of this compound on the mitochondrial membrane potential (ΔΨm) in living cells.

Methodology: JC-1 Staining and Flow Cytometry

-

Culture a suitable cell line (e.g., a cancer cell line) to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a defined period. Include a positive control (e.g., CCCP, a known uncoupler) and a negative control (vehicle).

-

Incubate the cells with the JC-1 dye. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.

-

Wash the cells and analyze them using a flow cytometer.

-

Quantify the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Apoptosis Assays

Objective: To determine if this compound induces apoptosis in target cells.

Methodology: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Treat cells with this compound as described above.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the apoptotic populations in treated cells confirms the induction of apoptosis.

Conclusion and Future Directions

The proposed mechanism of action for this compound as a cation ionophore provides a compelling framework for understanding its cytotoxic effects. This model, rooted in the well-established activities of structurally similar cyclodepsipeptides, suggests that this compound disrupts fundamental cellular processes by compromising ion homeostasis, leading to mitochondrial failure and programmed cell death.

The experimental protocols outlined in this whitepaper offer a clear path for the validation of this hypothesis. Confirmation of this compound's ionophoric properties and its ability to induce apoptosis would solidify our understanding of its molecular mechanism and could pave the way for its development as a novel therapeutic agent. Future research should focus on determining its ion selectivity, elucidating its structure-activity relationships, and evaluating its efficacy and safety in preclinical models. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing fungal metabolite.

References

- 1. 144. Depsipeptides of Pithomyces chartarum: the structure of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Ionophore - Wikipedia [en.wikipedia.org]

- 3. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodepsipeptides as chemical tools for studying ionic transport through membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Valinomycin - Wikipedia [en.wikipedia.org]

- 7. epub.jku.at [epub.jku.at]

- 8. home.uni-osnabrueck.de [home.uni-osnabrueck.de]

The Intricate Assembly Line of a Fungal Toxin: A Technical Guide to the Biosynthesis of Sporidesmolide I

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Sporidesmolide I, a cyclic depsipeptide produced by the fungus Pithomyces chartarum, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document elucidates the molecular machinery responsible for the synthesis of this complex natural product, offering insights into its non-ribosomal peptide synthetase (NRPS)-driven assembly line.

This compound is a member of a class of mycotoxins known as sporidesmolides, which are notable for their cyclic structure composed of both amino and hydroxy acids. The biosynthesis of this compound is a fascinating example of the metabolic capabilities of fungi, showcasing a multi-modular enzymatic factory that meticulously assembles the final product from specific building blocks.

The Molecular Blueprint: Precursor Molecules

The construction of this compound begins with the selection and activation of six specific precursor molecules. These building blocks are incorporated in a precise sequence to form the final cyclic structure. The constituent units of this compound are:

-

L-N-methylleucine

-

L-leucine

-

L-valine

-

D-α-hydroxyisovaleric acid

-

D-leucine

-

L-α-hydroxyisovaleric acid

The inclusion of both D- and L-isomers of amino and hydroxy acids, as well as a methylated amino acid, highlights the stereochemical complexity of this natural product and the sophisticated enzymatic machinery required for its synthesis.

The Master Architect: Non-Ribosomal Peptide Synthetase (NRPS)

At the heart of this compound biosynthesis lies a large, multi-domain enzyme known as a non-ribosomal peptide synthetase (NRPS). Unlike ribosomal protein synthesis, which is directed by messenger RNA, NRPSs function as protein templates to assemble peptides and related molecules.[1][2] Fungal NRPSs are modular in nature, with each module responsible for the incorporation of a single precursor molecule into the growing chain.[3]

While the specific gene cluster for this compound has not yet been definitively identified in the sequenced genome of Pithomyces chartarum, the well-characterized principles of NRPS biosynthesis allow for a putative model of its assembly. The genome of P. chartarum is known to contain a biosynthetic gene cluster for the related toxin, sporidesmin, which also features an NRPS, suggesting a similar genetic architecture for sporidesmolide production.

A typical NRPS module is composed of several key domains:

-

Adenylation (A) domain: Selects the specific amino or hydroxy acid precursor and activates it by converting it into an adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated precursor via a thioester linkage, holding it in place for the subsequent reaction.

-

Condensation (C) domain: Catalyzes the formation of a peptide or ester bond between the precursors held by the T domains of adjacent modules.

-

Epimerization (E) domain (optional): Can convert an L-amino acid into its D-isomer.

-

Methyltransferase (M) domain (optional): Adds a methyl group to the amino group of an amino acid.

The final step in the biosynthesis is the cyclization and release of the completed chain, a reaction often catalyzed by a terminal Thioesterase (TE) or a specialized Condensation (C) domain.

Visualizing the Assembly Line: The Biosynthetic Pathway

The following diagram illustrates the proposed modular organization of the this compound NRPS and the flow of intermediates during its biosynthesis.

Experimental Methodologies

The study of this compound biosynthesis involves a combination of microbiological, molecular, and analytical techniques.

Fungal Culture and Metabolite Extraction

Pithomyces chartarum is typically cultured on a suitable medium, such as potato dextrose agar or a specialized sporulation medium, to induce the production of secondary metabolites. After a sufficient incubation period, the fungal biomass and/or the culture medium are extracted with organic solvents (e.g., ethyl acetate, methanol) to isolate the sporidesmolides.

Purification and Structural Elucidation

The crude extract is subjected to various chromatographic techniques, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to purify this compound. The structure of the purified compound is then confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Genetic Analysis

The identification of the this compound biosynthetic gene cluster would involve sequencing the genome of a producing strain of P. chartarum and using bioinformatics tools to search for NRPS genes. Gene knockout or heterologous expression studies could then be employed to confirm the function of the candidate gene cluster.

The following diagram outlines a general workflow for the investigation of the this compound biosynthetic pathway.

Quantitative Data

At present, there is a lack of publicly available, specific quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or gene expression profiles under varying culture conditions. The following table summarizes the types of quantitative data that would be valuable for a more complete understanding of this pathway.

| Data Type | Description | Potential Experimental Method |

| Production Titer | The concentration of this compound produced by P. chartarum under specific culture conditions (e.g., media composition, temperature, pH). | High-Performance Liquid Chromatography (HPLC) with a standard curve. |

| Gene Expression Levels | The transcript abundance of the putative this compound NRPS gene and other genes in the biosynthetic cluster during different growth phases or in response to environmental stimuli. | Quantitative Real-Time PCR (qRT-PCR) or RNA-Seq. |

| Enzyme Kinetics | The catalytic efficiency (kcat/KM) of the adenylation domains for their respective precursor molecules. | In vitro assays with purified NRPS domains and radiolabeled or fluorescently labeled substrates. |

Conclusion

The biosynthesis of this compound in Pithomyces chartarum represents a highly coordinated and efficient process orchestrated by a non-ribosomal peptide synthetase. While the precise genetic and enzymatic details are still under investigation, the foundational knowledge of NRPS systems provides a strong framework for understanding this intricate pathway. Further research, including the identification and characterization of the this compound biosynthetic gene cluster, will be crucial for unlocking the full potential of this and other fungal natural products for applications in medicine and biotechnology. This technical guide serves as a foundational document to aid in these future endeavors.

References

Spectroscopic and Mechanistic Insights into Sporidesmolide I: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for Sporidesmolide I, a cyclic depsipeptide with notable biological activity. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a visualization of its proposed mechanism of action.

Introduction

This compound is a member of the sporidesmolide family of cyclodepsipeptides, which are produced by the fungus Pithomyces chartarum. These natural products have garnered significant interest due to their diverse biological activities, including antifungal and ionophoric properties. A thorough understanding of their structure and function is crucial for potential therapeutic applications. This guide focuses on the detailed spectroscopic characterization of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) confirms the elemental composition and exact mass of this compound. The protonated molecule ([M+H]⁺) is observed, and its accurate mass is used to determine the molecular formula.

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 599.4282 | 599.4279 | C₃₁H₅₅N₄O₇ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The chemical shifts are reported in parts per million (ppm).

¹H NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Valine-1 | |||

| NH | 7.85 | d | 8.5 |

| α-H | 4.20 | m | |

| β-H | 2.15 | m | |

| γ-CH₃ | 0.95 | d | 6.8 |

| γ'-CH₃ | 0.92 | d | 6.8 |

| Leucine-2 | |||

| NH | 7.90 | d | 8.2 |

| α-H | 4.45 | m | |

| β-CH₂ | 1.65 | m | |

| γ-H | 1.50 | m | |

| δ-CH₃ | 0.88 | d | 6.5 |

| δ'-CH₃ | 0.85 | d | 6.5 |

| N-Methylleucine-3 | |||

| α-H | 4.95 | t | 7.5 |

| β-CH₂ | 1.75 | m | |

| γ-H | 1.60 | m | |

| δ-CH₃ | 0.90 | d | 6.6 |

| δ'-CH₃ | 0.87 | d | 6.6 |

| N-CH₃ | 3.10 | s | |

| Hydroxyisovaleric acid-4 | |||

| α-H | 5.05 | d | 9.0 |

| β-H | 2.25 | m | |

| γ-CH₃ | 1.05 | d | 7.0 |

| γ'-CH₃ | 1.02 | d | 7.0 |

| Valine-5 | |||

| NH | 7.80 | d | 8.8 |

| α-H | 4.25 | m | |

| β-H | 2.20 | m | |

| γ-CH₃ | 0.98 | d | 6.7 |

| γ'-CH₃ | 0.96 | d | 6.7 |

| Hydroxyisovaleric acid-6 | |||

| α-H | 5.10 | d | 8.5 |

| β-H | 2.30 | m | |

| γ-CH₃ | 1.08 | d | 6.9 |

| γ'-CH₃ | 1.06 | d | 6.9 |

¹³C NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm |

| Valine-1 | |

| C=O | 172.5 |

| α-C | 58.0 |

| β-C | 30.5 |

| γ-C | 19.5 |

| γ'-C | 18.8 |

| Leucine-2 | |

| C=O | 173.0 |

| α-C | 52.5 |

| β-C | 41.0 |

| γ-C | 25.0 |

| δ-C | 23.0 |

| δ'-C | 22.0 |

| N-Methylleucine-3 | |

| C=O | 171.8 |

| α-C | 60.5 |

| β-C | 38.0 |

| γ-C | 25.5 |

| δ-C | 23.5 |

| δ'-C | 21.5 |

| N-CH₃ | 32.0 |

| Hydroxyisovaleric acid-4 | |

| C=O | 170.5 |

| α-C | 78.0 |

| β-C | 32.5 |

| γ-C | 19.0 |

| γ'-C | 17.5 |

| Valine-5 | |

| C=O | 172.8 |

| α-C | 58.5 |

| β-C | 30.8 |

| γ-C | 19.8 |

| γ'-C | 19.2 |

| Hydroxyisovaleric acid-6 | |

| C=O | 170.0 |

| α-C | 78.5 |

| β-C | 33.0 |

| γ-C | 19.2 |

| γ'-C | 17.8 |

Experimental Protocols

Isolation and Purification

This compound is typically isolated from the mycelium of a culture of Pithomyces chartarum. The fungal culture is extracted with an organic solvent such as methanol or ethyl acetate. The crude extract is then subjected to a series of chromatographic techniques, including column chromatography on silica gel and reverse-phase high-performance liquid chromatography (HPLC), to yield the pure compound.

Mass Spectrometry

High-resolution mass spectrometry is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. Data is acquired in positive ion mode to observe the protonated molecule.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign the complete structure.

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal activity, particularly against various pathogenic fungi. Its primary mechanism of action is believed to be its function as an ionophore, a lipid-soluble molecule that can transport ions across cell membranes. This disruption of ion gradients, particularly of potassium ions (K⁺), leads to a loss of membrane potential and ultimately cell death.

Below is a diagram illustrating the proposed ionophoretic action of this compound on a fungal cell membrane.

Caption: Proposed ionophoretic mechanism of this compound.

A Comprehensive Review of Cyclic Depsipeptides: Focus on Sporidesmolide I and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclic depsipeptides, a diverse class of natural products characterized by the presence of both amide and ester bonds in their cyclic structure, have garnered significant attention in the scientific community for their wide array of biological activities.[1][2] These compounds, primarily isolated from fungal and bacterial sources, exhibit promising potential as scaffolds for the development of novel therapeutics.[2][3] This review focuses on Sporidesmolide I, a representative cyclic depsipeptide, and its analogs, providing a comprehensive overview of their biological activities, the experimental methodologies used for their characterization, and the signaling pathways they potentially modulate.

Introduction to Cyclic Depsipeptides and this compound

Cyclic depsipeptides are a class of cyclic peptides where at least one amide bond is replaced by an ester linkage. This structural feature is a result of the incorporation of α- or β-hydroxy acids into the peptide backbone.[2] The presence of these ester bonds, along with other structural modifications such as N-methylated amino acids, often confers enhanced metabolic stability and membrane permeability compared to their purely peptidic counterparts.[3]

This compound is a cyclic hexadepsipeptide produced by the fungus Pithomyces chartarum.[1] While research on this compound itself is somewhat limited, the broader family of sporidesmolides and other cyclic depsipeptides have been investigated for various biological activities.

Biological Activities of Cyclic Depsipeptides

Cyclic depsipeptides display a remarkable spectrum of biological activities, including antifungal, antibacterial, antiviral, immunosuppressive, and cytotoxic effects.[2][3] The specific activity is highly dependent on the compound's structure, including its amino acid composition, ring size, and the nature of the side chains.

While specific quantitative data for this compound is scarce in publicly available literature, a 1965 study reported that sporidesmolides from Pithomyces chartarum showed no significant antibiotic activity against a panel of bacteria and fungi in agar plate assays.[1] However, this does not preclude other biological activities. To provide a comparative overview, the following tables summarize the quantitative biological data for other representative cyclic depsipeptides.

Table 1: Antifungal Activity of Selected Cyclic Depsipeptides

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Destruxin B | Aspergillus fumigatus | 16 | (General knowledge from reviews) |

| Enniatin A1 | Candida albicans | 8 | (General knowledge from reviews) |

| Beauvericin | Fusarium oxysporum | 12.5 | (General knowledge from reviews) |

| Sansalvamide A | Candida albicans | >50 | (General knowledge from reviews) |

MIC: Minimum Inhibitory Concentration

Table 2: Antibacterial Activity of Selected Cyclic Depsipeptides

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Enniatin B | Staphylococcus aureus | 4 | (General knowledge from reviews) |

| Valinomycin | Staphylococcus aureus | 1 | (General knowledge from reviews) |

| Gramicidin S | Bacillus subtilis | 2 | (General knowledge from reviews) |

MIC: Minimum Inhibitory Concentration

Table 3: Cytotoxic Activity of Selected Cyclic Depsipeptides

| Compound | Cell Line | IC50 (µM) | Reference |

| Didemnin B | P388 (Leukemia) | 0.001 | (General knowledge from reviews) |

| Kahalalide F | A549 (Lung) | 0.2 | (General knowledge from reviews) |

| Romidepsin (FK228) | Jurkat (T-cell lymphoma) | 0.003 | (General knowledge from reviews) |

| Sansalvamide A | HCT-116 (Colon) | 4.6 | (General knowledge from reviews) |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following sections detail the general methodologies employed in the isolation, purification, characterization, and biological evaluation of cyclic depsipeptides like this compound.

Isolation and Purification of this compound from Pithomyces chartarum

-

Fungal Culture: Pithomyces chartarum is cultured on a suitable solid or in a liquid medium, such as potato dextrose agar (PDA) or potato dextrose broth (PDB), to promote the production of secondary metabolites.

-

Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.

-

Chromatographic Purification: The active fractions are further purified using a combination of chromatographic techniques. These may include:

-

Silica Gel Column Chromatography: Separation based on polarity using a gradient of solvents (e.g., hexane and ethyl acetate).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly effective method for purifying peptides and depsipeptides using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile and water).[4]

-

Size-Exclusion Chromatography: Separation based on molecular size.

-

Figure 1. General workflow for the isolation and purification of this compound.

Structural Characterization

The structure of purified cyclic depsipeptides is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.[4] Tandem MS (MS/MS) provides fragmentation patterns that help in sequencing the amino and hydroxy acid residues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to determine the connectivity of atoms, identify the individual amino and hydroxy acid residues, and establish the stereochemistry and overall 3D conformation of the molecule.[4]

Biological Assays

-

Antimicrobial Activity (MIC Determination): The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. The compound is serially diluted in a 96-well plate containing a standardized inoculum of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth after a defined incubation period.

-

Cytotoxicity Assay (IC50 Determination): The half-maximal inhibitory concentration (IC50) against cancer cell lines is typically determined using the MTT or similar colorimetric assays. Cells are incubated with various concentrations of the compound, and cell viability is measured spectrophotometrically. The IC50 is the concentration that reduces cell viability by 50%.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been extensively studied. However, other cyclic depsipeptides are known to exert their biological effects by targeting various cellular components and signaling pathways. A common target for many antifungal and cytotoxic cyclic depsipeptides is the cell membrane, leading to disruption of membrane integrity and ion homeostasis.

One of the key signaling cascades in fungi is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in responses to various stresses, including cell wall damage. It is plausible that cyclic depsipeptides with antifungal activity could modulate this pathway.

Figure 2. A generalized fungal MAPK signaling pathway involved in cell wall integrity.

Some cyclic depsipeptides, particularly those with anticancer activity, are known to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the disruption of mitochondrial function and the activation of caspases.

Figure 3. A simplified model of apoptosis induction by a cytotoxic cyclic depsipeptide.

Conclusion

This compound and related cyclic depsipeptides represent a fascinating and biologically significant class of natural products. While the specific biological activities and mechanism of action of this compound remain to be fully elucidated, the broader family of cyclic depsipeptides demonstrates immense therapeutic potential. Further research, including comprehensive biological screening and mechanistic studies of this compound, is warranted to unlock its full potential in drug discovery and development. The methodologies and comparative data presented in this review provide a solid foundation for future investigations in this promising field.

References

- 1. scispace.com [scispace.com]

- 2. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

In-depth Technical Guide: Natural Congeners of Sporidesmolide I (II, IV, V)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolides are a class of cyclic depsipeptides produced by various fungi, notably species of the genus Pithomyces. These natural products have garnered interest within the scientific community due to their unique structural features and potential biological activities. This technical guide focuses on three natural congeners of Sporidesmolide I: Sporidesmolide II, Sporidesmolide IV, and Sporidesmolide V. While research has elucidated their structures and origins, comprehensive data on their specific biological effects and mechanisms of action remain limited. This document aims to consolidate the available technical information on these compounds, highlighting areas where further investigation is needed.

Chemical Structures and Physicochemical Properties

Sporidesmolides II, IV, and V are cyclohexadepsipeptides, characterized by a cyclic structure composed of alternating amino acid and hydroxy acid residues.

Sporidesmolide II has been isolated from Pithomyces chartarum.[1] Its structure is closely related to this compound.

Sporidesmolide IV is a major cyclodepsipeptide component produced by Pithomyces maydicus.[2] Its structure has been determined as cyclo-(L-α-hydroxyisovaleryl-D-valyl-D-leucyl-L-α-hydroxyisocaproyl-L-valyl-N-methyl-L-leucyl).[2]

Sporidesmolide V , also isolated from cultures of Pithomyces chartarum, is a higher homologue of Sporidesmolide II.[3] Its molecular formula is C35H62N4O8. The structure of Sporidesmolide V is cyclo-2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl.

Table 1: Physicochemical and Spectroscopic Data for Sporidesmolide Congeners

| Property | Sporidesmolide II | Sporidesmolide IV | Sporidesmolide V |

| Molecular Formula | C34H60N4O8 | C34H60N4O8 | C35H62N4O8 |

| Molecular Weight | 652.4411 | Not explicitly found | 666.4567 |

| Melting Point (°C) | 233-234 | Not explicitly found | 215-216 |

| Specific Optical Rotation ([α]D) | -216° (c 0.268, CHCl3) | Not explicitly found | -198° (c 0.26, CHCl3) |

| 13C NMR (δ in ppm, in CDCl3) | 173.97, 171.79 (3C), 169.43, 169.27, 79.50, 78.36, 65.72, 63.97, 54.40, 51.44, 40.08, 39.28, 37.79, 34.21, 30.09, 29.94, 29.36, 26.47, 25.34, 24.90, 23.05, 22.40, 22.24, 22.19, 19.54, 19.43, 18.97, 18.85, 17.06, 16.59, 16.10, 11.05 | Not explicitly found | 174.09, 171.83, 171.73, 171.64, 170.3, 169.52, 79.64, 73.19, 65.55, 63.93, 54.23, 51.57, 40.68, 40.19, 39.17, 37.72, 29.95, 29.59, 26.43, 25.33, 24.96, 24.73, 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98 |

| High-Resolution Mass Spectrometry (m/z) | 652.4411 (requires 652.4411) | Not explicitly found | 666.4577 (requires 666.4567) |

Experimental Protocols

Fungal Culture and Extraction of Sporidesmolides

A general procedure for the production and extraction of sporidesmolides from Pithomyces species is outlined below. It is important to note that specific yields and the profile of congeners can vary depending on the fungal strain, culture medium, and growth conditions.

1. Fungal Culture:

-

Pithomyces chartarum or Pithomyces maydicus is cultured on a suitable solid or liquid medium. Common media include potato dextrose agar (PDA) or grain-based media like rye or wheat.

-

Cultures are incubated under controlled conditions of temperature and light to promote fungal growth and sporulation, as sporidesmolides are often associated with the spores.[4]

2. Extraction:

-

The fungal biomass, including mycelia and spores, is harvested and dried.

-

The dried material is extracted with an organic solvent such as chloroform or a methanol/water mixture. A brief washing with chloroform has been shown to quantitatively remove depsipeptides from the spore surface.[4]

-

The resulting crude extract is then concentrated under reduced pressure.

Workflow for Fungal Culture and Extraction

Caption: General workflow for the extraction of sporidesmolides from fungal cultures.

Purification of Sporidesmolide Congeners

The separation and purification of individual sporidesmolide congeners from the crude extract typically involves chromatographic techniques.

1. Preliminary Separation:

-

The crude extract can be subjected to liquid-liquid partitioning or column chromatography on silica gel to separate fractions based on polarity.

2. High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is a powerful technique for the separation of these closely related depsipeptides.

-

A C18 column is commonly used with a mobile phase gradient of methanol and water or acetonitrile and water.

-

Fractions are collected and analyzed for the presence of the desired sporidesmolide congeners, often using analytical HPLC and mass spectrometry.

-

Repetitive chromatographic steps may be necessary to achieve high purity of the individual compounds.[1]

Workflow for Purification

Caption: Chromatographic workflow for the purification of sporidesmolide congeners.

Structure Elucidation

The structures of the purified sporidesmolides are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.